N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide
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Overview
Description
N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide is an organic compound characterized by its unique structure, which includes an amino group, a methyl group, and a phenoxyacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 2-methylphenoxyacetic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amino group of 3-amino-2-methylphenol and the carboxyl group of 2-methylphenoxyacetic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors and automated systems to handle the starting materials and reagents.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base or catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide
- N-(3-Amino-2-methylphenyl)-2-(2-fluorophenoxy)-acetamide
- N-(3-Amino-2-methylphenyl)-2-(2-bromophenoxy)-acetamide
Uniqueness
N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group in both the amino and phenoxy moieties can affect its interaction with biological targets and its overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-3-4-9-15(11)20-10-16(19)18-14-8-5-7-13(17)12(14)2/h3-9H,10,17H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAVNIDEFGBDTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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